molecular formula C18H21BrO3 B4885091 1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene

1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene

Cat. No. B4885091
M. Wt: 365.3 g/mol
InChI Key: PASFDQDWCOXBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene, also known as BPPB, is a chemical compound that belongs to the class of bromobenzenes. It has been widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene binds to the ERα and induces a conformational change that prevents the binding of estrogen to the receptor. This results in the inhibition of ERα-mediated transcriptional activity, leading to the suppression of tumor growth in ERα-positive breast cancer cells.
Biochemical and Physiological Effects
This compound has been shown to selectively bind to ERα and inhibit its activity, without affecting other estrogen receptors. This property makes it a potential candidate for the treatment of ERα-positive breast cancer. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene in lab experiments is its selective binding to ERα, which allows for the study of its specific role in breast cancer. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.

Future Directions

Future research on 1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene could focus on improving its solubility and bioavailability, as well as exploring its potential for the treatment of other estrogen-related diseases. Additionally, the development of new synthetic methods for this compound could improve its yield and scalability for industrial applications.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, particularly in the study of the interaction between proteins and ligands. Its selective binding to ERα makes it a potential candidate for the treatment of ERα-positive breast cancer, and its anti-inflammatory properties may be useful in the treatment of inflammatory diseases. While there are limitations to its use in lab experiments, future research could focus on improving its solubility and exploring its potential for other therapeutic applications.

Scientific Research Applications

1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene has been extensively used in scientific research as a tool for studying the interaction between proteins and ligands. It has been shown to selectively bind to the estrogen receptor alpha (ERα) and inhibit its activity. This property makes it a potential candidate for the treatment of ERα-positive breast cancer.

properties

IUPAC Name

1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-2-20-17-9-6-10-18(14-17)22-12-4-3-11-21-16-8-5-7-15(19)13-16/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASFDQDWCOXBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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